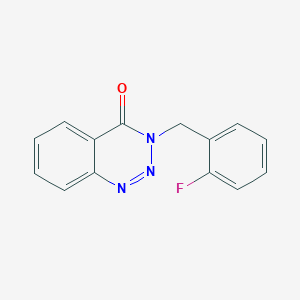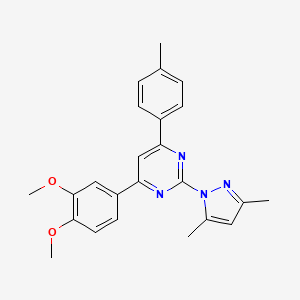![molecular formula C16H18ClNO2 B5159906 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The compound exhibits interesting pharmacological properties, making it an attractive target for scientific research.
Mécanisme D'action
The exact mechanism of action of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to interact with the GABAergic system, which plays a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, the compound has been found to have neuroprotective effects, including the ability to reduce oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one in the laboratory is that it exhibits a range of pharmacological properties, making it a versatile compound for testing in different experimental models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific targets.
Orientations Futures
There are several future directions for research on 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is its potential as a neuroprotective agent. Further studies are needed to determine its mechanism of action and to investigate its effects on neuronal cell death in different models of neurodegenerative disease. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to investigate its effects on specific inflammatory pathways and to determine its efficacy in different animal models of inflammation. Finally, there is potential for the development of novel derivatives of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one involves the reaction of 3-methyl-1-piperidinemethanol with 6-chloro-4H-chromen-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been evaluated for its potential as a neuroprotective agent and for its ability to modulate the immune system. These pharmacological properties make it a promising candidate for the treatment of various neurological and inflammatory disorders.
Propriétés
IUPAC Name |
6-chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-3-2-6-18(8-11)9-12-10-20-15-5-4-13(17)7-14(15)16(12)19/h4-5,7,10-11H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWGQHPSUSCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)
![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)